(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride physical properties
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (CAS: 163831-65-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, structure, and physicochemical characteristics. Furthermore, it details authoritative, step-by-step protocols for the experimental determination of these properties, grounded in established pharmacopeial methods. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral secondary amine salt of significant interest in pharmaceutical sciences. It is notably recognized as a process-related impurity in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1] As such, its accurate characterization is paramount for quality control, impurity profiling, and regulatory compliance in the manufacturing of Cinacalcet Active Pharmaceutical Ingredient (API).[1] Understanding its physical properties is essential for its isolation, identification, and quantification, as well as for developing stable formulations and storage conditions.
Table 1: Chemical Identity
| Identifier | Value | Reference |
| Chemical Name | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | [2] |
| Synonyms | (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine HCl; Cinacalcet Impurity B HCl | [1][3] |
| CAS Number | 163831-65-0 | [2] |
| Molecular Formula | C₁₉H₂₀ClN | [4] |
| Molecular Weight | 297.83 g/mol | [4] |
Molecular Structure
The molecule incorporates three key structural motifs: a chiral ethylamine backbone, a bulky naphthalen-1-yl group attached to the chiral center, and an N-benzyl group. The hydrochloride salt is formed by the protonation of the secondary amine nitrogen, creating an ammonium cation with a chloride counter-ion. This ionic character significantly influences its physical properties, particularly solubility.
Figure 2: Workflow for the physical characterization of the compound.
Melting Point Determination (Capillary Method)
This protocol follows the principles outlined in USP General Chapter <741>.
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Sample Preparation: Ensure the sample is thoroughly dry by placing it in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours. The solid must be a fine, homogeneous powder. [5]2. Capillary Loading: Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a tightly packed column of 2.5-3.5 mm in height is achieved. [5][6] * Causality: A tightly packed, uniform column ensures even heat transmission, leading to a sharp, reproducible melting range. An excessive amount of sample will broaden the range due to thermal gradients. [6]3. Measurement:
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Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Set the starting temperature to approximately 15-20 °C below the expected melting point (~240 °C).
-
Set the temperature ramp rate to 1 °C/minute for an accurate determination. [5] * Record the temperature at which the first drop of liquid appears (onset of melting).
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Record the temperature at which the last solid particle melts into a clear liquid (clear point).
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The melting range is the interval between these two temperatures.
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Hygroscopicity Assessment (Loss on Drying)
This protocol determines the percentage of volatile matter (adsorbed water and residual solvents) and is based on USP General Chapter <731>. [7][8]1. Bottle Preparation: Tare a clean, dry, glass-stoppered weighing bottle. 2. Sample Preparation: Accurately weigh approximately 1.0 g of the compound into the tared bottle and record the initial weight. Distribute the sample evenly on the bottom. 3. Drying: Place the loaded bottle (with stopper removed and placed alongside) into a vacuum oven set to a specified temperature (e.g., 105 °C, or a temperature below the melting point if the substance is heat-sensitive) and a pressure of 5 mm Hg or less. Dry for a specified time (e.g., 4 hours). [7] * Causality: Drying under vacuum allows for the removal of volatile substances at a lower temperature than would be required at atmospheric pressure, preventing thermal degradation of the sample. 4. Weighing: Upon completion, admit dry air or nitrogen into the oven. Promptly close the weighing bottle, transfer it to a desiccator to cool to room temperature. [9] * Causality: Cooling in a desiccator is crucial to prevent the now-dry, potentially hygroscopic sample from re-adsorbing atmospheric moisture, which would lead to an erroneously low result. 5. Calculation: Reweigh the bottle and its contents. The loss on drying is calculated as a percentage of the initial sample weight.
FT-IR Spectrum Acquisition (ATR Method)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum.
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Sample Application: Place a small amount of the dry, powdered sample directly onto the ATR crystal, ensuring complete coverage.
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Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ with a suitable number of scans (e.g., 32) for a good signal-to-noise ratio.
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Causality: The ATR technique is ideal for solid powders as it requires minimal sample preparation and ensures good particle contact, which is necessary for the evanescent wave to interact with the sample and generate a high-quality spectrum.
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Handling, Storage, and Safety
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Safety: The compound is classified as an irritant. [2]It may cause irritation to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
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Storage: Based on its potential hygroscopicity and chemical nature as a salt, the compound should be stored in a tightly sealed container to protect it from atmospheric moisture and air. Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.
References
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